molecular formula C11H10O3 B3059683 7-Methyl-3-oxo-2,3-dihydro-1h-indene-1-carboxylic acid CAS No. 1133-31-9

7-Methyl-3-oxo-2,3-dihydro-1h-indene-1-carboxylic acid

Cat. No. B3059683
M. Wt: 190.19 g/mol
InChI Key: DNUXLYCNEUZECP-UHFFFAOYSA-N
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Patent
US06352988B2

Procedure details

To a mixture of o-tolualdehyde (500 g), ethyl cyanoacetate (445 g) and ethanol (500 ml) was added piperidine (16 ml). After azeotrope destillation (200 ml) more ethanol (200 ml) was added, and the mixture was refluxed for 2 hours. The solution was cooled to 40° C., and a solution of NaCN (225 g) in water (300 ml) was added over 20 minutes. The mixture was stirred for one hour and was then left for 16 hours at room temperature. Concentrated HCl (5 l) was added slowly and then water/ethanol was destilled off until the temperature reached 100° C. The mixture was then refluxed for 4 hours and then stirred at room temperature for 16 hours. The mixture was filtered, and the crystals were washed with water. The crystals were dissolved in 4 M NaOH (3 l) and filtrated. Then pH was adjusted to 1 with concentrated hydrochloric acid, and the crystals were filtered off and dried yielding 610 g which was dissolved in thionyl chloride (2 l). DMF (10 ml) was added and the solution was refluxed for 2.5 hours and evaporated in vacuo. The residue was dissolved in CH2Cl2 (1.2 l) and was added during 1 hour to a cooled mixture of AlCl3 (600 g) in CH2Cl2 (4 l) at 0-5° C. The mixture was stirred at room temperature for 16 hours and was then poured on ice/water (5 l) and concentrated hydrochloric acid (500 ml). Conventional work up gave the crude title product (605 g), which was purified by column chromatography on silica gel eluted with CH2Cl2-ether-acetic acid (50:50:2) giving 236 g of the title product.
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two
Quantity
445 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
16 mL
Type
reactant
Reaction Step Three
Name
Quantity
225 g
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Name
Quantity
5 L
Type
reactant
Reaction Step Five
Quantity
2 L
Type
solvent
Reaction Step Six
Name
Quantity
10 mL
Type
solvent
Reaction Step Seven
Name
water ethanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1]1(C)[C:2]([CH:7]=[O:8])=[CH:3][CH:4]=[CH:5][CH:6]=1.[C:10]([CH2:12][C:13]([O:15]CC)=[O:14])#N.N1CCCC[CH2:19]1.[C-]#N.[Na+].Cl>O.S(Cl)(Cl)=O.CN(C=O)C.O.C(O)C.C(O)C>[CH3:19][C:6]1[C:1]2[CH:12]([C:13]([OH:15])=[O:14])[CH2:10][C:7](=[O:8])[C:2]=2[CH:3]=[CH:4][CH:5]=1 |f:3.4,9.10|

Inputs

Step One
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
500 g
Type
reactant
Smiles
C=1(C(=CC=CC1)C=O)C
Name
Quantity
445 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
16 mL
Type
reactant
Smiles
N1CCCCC1
Step Four
Name
Quantity
225 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
5 L
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
2 L
Type
solvent
Smiles
S(=O)(Cl)Cl
Step Seven
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Eight
Name
water ethanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
O.C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 2 hours
Duration
2 h
WAIT
Type
WAIT
Details
was then left for 16 hours at room temperature
Duration
16 h
CUSTOM
Type
CUSTOM
Details
reached 100° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then refluxed for 4 hours
Duration
4 h
STIRRING
Type
STIRRING
Details
stirred at room temperature for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the crystals were washed with water
DISSOLUTION
Type
DISSOLUTION
Details
The crystals were dissolved in 4 M NaOH (3 l)
FILTRATION
Type
FILTRATION
Details
filtrated
FILTRATION
Type
FILTRATION
Details
the crystals were filtered off
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
yielding 610 g which
TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in CH2Cl2 (1.2 l)
ADDITION
Type
ADDITION
Details
was added during 1 hour to a cooled mixture of AlCl3 (600 g) in CH2Cl2 (4 l) at 0-5° C
Duration
1 h
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 16 hours
Duration
16 h
ADDITION
Type
ADDITION
Details
was then poured on ice/water (5 l) and concentrated hydrochloric acid (500 ml)
CUSTOM
Type
CUSTOM
Details
Conventional work up gave the crude title product (605 g), which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on silica gel
WASH
Type
WASH
Details
eluted with CH2Cl2-ether-acetic acid (50:50:2)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=CC=CC2=C1C(CC2=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 236 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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